N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide: , often referred to as thiazole acetamide , belongs to the thiazole family of heterocyclic organic compounds. Thiazoles are characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They exhibit diverse biological activities and have been explored for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents .
Preparation Methods
Synthetic Routes:: The synthesis of thiazole acetamide involves several steps. One common synthetic route includes the following:
Hydrolysis and Coupling:
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Thiazole acetamide can participate in various chemical reactions:
Electrophilic Substitution:
Nucleophilic Substitution:
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
Thiazole acetamide finds applications across various fields:
Chemistry and Industry:
Mechanism of Action
The precise mechanism by which thiazole acetamide exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets and signaling pathways.
Comparison with Similar Compounds
Thiazole acetamide’s uniqueness lies in its specific structure and functional groups. While I don’t have a direct list of similar compounds, it’s worth exploring related thiazole derivatives to understand their similarities and differences.
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-9-10(2)24-17(19-9)15-14(23)8-21(16(15)18)13-6-4-12(5-7-13)20-11(3)22/h4-7,18,23H,8H2,1-3H3,(H,20,22) |
InChI Key |
LPWIEUXIXNNAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)NC(=O)C)O)C |
Origin of Product |
United States |
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